N-(2-bromo-4-methylphenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide

Description

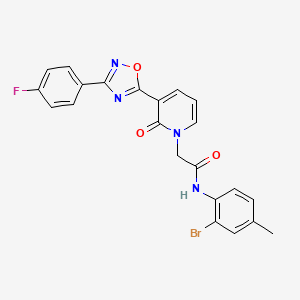

N-(2-bromo-4-methylphenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide is a heterocyclic acetamide derivative featuring:

- A 2-bromo-4-methylphenyl group attached to the acetamide nitrogen.

- A 1,2,4-oxadiazole ring substituted with a 4-fluorophenyl group.

- A 2-oxopyridin-1(2H)-yl moiety linked via a methylene bridge.

Its design integrates electron-withdrawing (bromo, fluorophenyl) and lipophilic (methyl) substituents, which may enhance target binding and metabolic stability.

Properties

IUPAC Name |

N-(2-bromo-4-methylphenyl)-2-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16BrFN4O3/c1-13-4-9-18(17(23)11-13)25-19(29)12-28-10-2-3-16(22(28)30)21-26-20(27-31-21)14-5-7-15(24)8-6-14/h2-11H,12H2,1H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSXOMUXMFPKEJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16BrFN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-bromo-4-methylphenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide, with CAS number 1251564-76-7, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 483.3 g/mol. The structure features a complex arrangement that includes a bromine atom, a fluorine atom, and an oxadiazole ring, which are known to contribute to its biological activity.

Biological Activity Overview

Recent studies have highlighted the compound's potential as an anticancer agent. The biological activity of compounds containing oxadiazole moieties has been extensively researched due to their ability to interact with various biological targets.

-

Apoptosis Induction :

- Research indicates that derivatives of oxadiazole can enhance the expression of pro-apoptotic proteins such as p53 and activate caspase pathways in cancer cells, leading to apoptosis. For instance, compounds similar to this compound have demonstrated increased caspase-3 cleavage in MCF-7 breast cancer cells, indicating effective induction of apoptosis .

- Inhibition of Cancer Cell Proliferation :

Case Studies and Research Findings

A summary of key findings from various studies is presented in the table below:

| Study Reference | Cell Line Tested | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| MCF-7 | 0.65 | Apoptosis via p53 activation | |

| HeLa | 2.41 | Induction of caspase pathways | |

| PANC-1 | 0.75 | Inhibition of thymidylate synthase |

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies suggest that modifications in the oxadiazole and pyridine rings can significantly affect the biological activity of the compound. Variations in substituents on these rings can enhance binding affinity to target proteins involved in cancer progression .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of oxadiazole derivatives in cancer treatment. For instance, compounds similar to N-(2-bromo-4-methylphenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide have demonstrated significant activity against various cancer cell lines:

- Synthesis and Evaluation : A series of substituted oxadiazoles were synthesized and evaluated for their antitumor activity against cell lines such as HCT-116 and PC-3. The compounds exhibited IC50 values ranging from 13.6 to 48.37 µM, indicating moderate to high potency compared to standard drugs like doxorubicin .

Antimicrobial Properties

Oxadiazole derivatives have also been investigated for their antimicrobial properties. Research indicates that certain structural modifications can lead to enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria:

- Case Studies : In one study, various thiazole-integrated compounds were assessed for their antibacterial efficacy. The results indicated that specific derivatives exhibited activity comparable to established antibiotics like norfloxacin .

Anticonvulsant Activity

Another area of interest is the anticonvulsant potential of oxadiazole-based compounds. Some derivatives have shown promise in preclinical models:

- Research Findings : Compounds with similar structures were tested for their ability to prevent seizures in animal models. Certain analogs demonstrated significant anticonvulsant effects, suggesting a potential therapeutic role in epilepsy management .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the efficacy of these compounds. SAR studies provide insights into how different functional groups influence biological activity:

| Compound | Activity | IC50 (µM) | Notes |

|---|---|---|---|

| Compound A | Anticancer | 0.11 | Highest activity against A549 cell line |

| Compound B | Antimicrobial | 25 | Comparable to norfloxacin |

| Compound C | Anticonvulsant | 15 | Effective in PTZ-induced seizures |

Comparison with Similar Compounds

The following table and analysis compare the target compound to structurally related analogs from the provided evidence:

Structural and Functional Insights:

Substituent Effects

- Halogenated Groups : The target’s 2-bromo-4-methylphenyl group likely increases lipophilicity compared to Example 53’s 4-fluorophenyl or AZ257’s 4-bromophenyl. Bromine’s steric bulk may hinder metabolic oxidation, improving stability .

- Oxadiazole vs.

Physicochemical Properties

- Melting Point : Example 53 (175–178°C) suggests fluorinated heterocycles with acetamide linkers form crystalline solids, a trait likely shared by the target compound .

- Molecular Weight : The target’s molecular weight is expected to exceed 500 g/mol (similar to Example 53), which may limit blood-brain barrier permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.